Proligestone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Veterinary Medicine

1.1 Estrus Suppression

Proligestone is widely used to suppress estrus (heat) in female dogs and cats. It is particularly beneficial for managing unwanted breeding and controlling the timing of reproduction. The compound is administered via injection, providing a prolonged effect that can last several months. A study indicated that this compound can effectively inhibit sexual hunting and prevent false pregnancies in small domestic animals, making it a valuable tool in veterinary practice .

1.2 Contraceptive Use

This compound is often combined with estrogen to create a bihormonal contraceptive formulation. This combination has been shown to reduce the effective doses required compared to monohormonal treatments, thereby enhancing safety for the animals involved . The veterinary contraceptive composition aims to provide long-lasting effects while minimizing side effects associated with higher doses of hormones.

Pharmacological Properties

2.1 Hormonal Profile

This compound exhibits clear progestational activity with minimal estrogenic effects and negligible androgenic activity. Its pharmacokinetics reveal a biphasic decline in plasma concentration following administration, with a half-life of approximately 9 days during the alpha phase and up to 150 days during the beta phase . This long-term activity is attributed to its accumulation in fatty tissues and enterohepatic circulation, allowing for less frequent dosing.

2.2 Safety Profile

Research indicates that this compound has a lower incidence of adverse effects compared to other progestogens like megestrol acetate. For instance, studies have shown that while megestrol can lead to significant hormonal imbalances (e.g., hyperinsulinaemia), this compound does not significantly alter insulin levels or cause substantial adrenal suppression .

Case Studies

3.1 Efficacy in Cats

A clinical study involving queens (female cats) demonstrated that this compound effectively suppressed estrus for extended periods without significant side effects. In one group treated with a lower dosage (0.01 mg/kg), only one case of breakthrough heat was reported after seven months, while higher doses (0.05 mg/kg) showed 100% efficacy . Additionally, no adverse mammary or uterine effects were observed in the treated group.

3.2 Treatment of Pituitary Dwarfism

In a unique application, this compound has been used to manage cases of pituitary dwarfism in German Shepherd dogs. The treatment resulted in notable improvements in growth and health markers among affected dogs, showcasing its versatility beyond reproductive management .

Comparative Analysis with Other Progestogens

| Property | This compound | Megestrol Acetate |

|---|---|---|

| Efficacy Duration | Up to 8 months | 3-5 months |

| Adverse Effects | Fewer side effects | Higher risk of complications |

| Hormonal Activity | Progestational only | Progestational and estrogenic |

| Insulin Impact | Minimal | Significant hyperinsulinaemia |

Mécanisme D'action

La proligestone exerce ses effets en agissant comme un progestatif, ce qui signifie qu’elle est un agoniste du récepteur de la progestérone . En se liant à ces récepteurs, la this compound imite les effets de la progestérone naturelle, régulant le cycle œstral et les fonctions reproductives chez les animaux . Les cibles moléculaires et les voies impliquées comprennent le récepteur de la progestérone et les voies de signalisation associées qui maintiennent l’endomètre et régulent les hormones reproductives .

Analyse Biochimique

Biochemical Properties

Proligestone functions as a progestogen, acting as an agonist of the progesterone receptor (PR). This interaction is crucial in regulating various reproductive processes. This compound binds to the progesterone receptor, mimicking the effects of natural progesterone . This binding leads to alterations in the transcription of DNA, resulting in changes in cellular metabolism that are similar to those caused by progesterone . The compound interacts with enzymes and proteins involved in the hypothalamic-pituitary-adrenocortical axis, influencing glucose homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to suppress the hypothalamic-pituitary-adrenocortical axis, leading to decreased production of adrenocorticosteroids . This suppression can result in insulin resistance and changes in glucose metabolism . Additionally, this compound can cause changes in the expression of genes involved in reproductive processes, leading to the suppression of estrus in animals .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the progesterone receptor, which is a nuclear receptor. This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . This compound’s interaction with the progesterone receptor results in the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, thereby reducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . This inhibition prevents ovulation and maintains the animal in a state of anestrus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and long-lasting effects when administered as an injection . The duration of anestrus induced by this compound can vary, with some animals remaining in anestrus for up to three years . Long-term use of this compound can lead to adverse effects such as cystic endometrial hyperplasia, pyometra, and mammary enlargement . These effects are generally reversible upon discontinuation of the treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 10 to 33 mg/kg, depending on the body weight of the animal . Higher doses can lead to more pronounced suppression of estrus, but may also increase the risk of adverse effects such as diabetes mellitus, acromegaly, and adrenocortical suppression . It is important to monitor animals for any signs of toxicity or adverse reactions when administering high doses of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose homeostasis and the hypothalamic-pituitary-adrenocortical axis . It interacts with enzymes such as 17α-hydroxyprogesterone and progesterone, influencing their activity and leading to changes in metabolic flux . The compound’s effects on glucose metabolism are particularly significant, as it can induce insulin resistance and alter glucose levels in the blood .

Transport and Distribution

This compound is transported and distributed within cells and tissues through binding to transport proteins and receptors . Once administered, it is distributed throughout the body, with a particular affinity for reproductive tissues . The compound’s distribution is influenced by its binding to the progesterone receptor, which facilitates its localization to target tissues .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it binds to the progesterone receptor . This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . The compound’s localization to the nucleus is facilitated by its ability to cross the cell membrane and interact with nuclear receptors .

Méthodes De Préparation

La proligestone est synthétisée à partir de la 14α-hydroxyandrostendione, qui est préparée par hydroxylation sélective de l’androstendione par le champignon Curvularia lunata . La voie de synthèse implique la protection de la partie 3-oxo-delta-4 de la 14α-hydroxyandrostendione, suivie d’une série de réactions chimiques pour former l’acétal cyclique avec la propionaldéhyde . Les méthodes de production industrielle impliquent généralement des étapes similaires, mais à plus grande échelle, garantissant la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

La proligestone subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés, en fonction des réactifs et des conditions utilisés.

Substitution : La this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques de la molécule sont remplacés par d’autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l’hydrure de lithium et d’aluminium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique, notamment :

Médecine vétérinaire : Elle est utilisée pour contrôler les œstrus et traiter l’hyperséxualité chez les chiens et les chats.

Endocrinologie : La this compound est étudiée pour ses effets sur le système endocrinien, en particulier son rôle de progestatif.

Biologie de la reproduction : La this compound est utilisée dans des études liées à la biologie de la reproduction, y compris ses effets sur le cycle œstral et la fertilité.

Comparaison Avec Des Composés Similaires

La proligestone est similaire à d’autres progestatifs synthétiques, tels que l’acétate de mégestrol et l’acétate de médroxyprogestérone . elle possède des propriétés uniques qui la rendent particulièrement utile en médecine vétérinaire :

Acétate de mégestrol : Comme la this compound, l’acétate de mégestrol est utilisé pour contrôler les œstrus et traiter l’hyperséxualité chez les animaux.

Acétate de médroxyprogestérone : Ce composé est également utilisé à des fins similaires, mais la this compound a une structure chimique différente qui lui confère des propriétés pharmacologiques distinctes.

D’autres composés similaires incluent l’hexanoate d’hydroxyprogestérone et le norgestomet .

Activité Biologique

Proligestone is a synthetic progestogen primarily utilized in veterinary medicine for the control of reproduction in various animal species, particularly in cats and dogs. This article delves into its biological activity, efficacy, and safety based on diverse research findings.

This compound functions by mimicking the effects of natural progesterone. It exerts its influence on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of gonadotropin-releasing hormone (GnRH) release. This subsequently reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing estrus and ovulation in treated animals .

Efficacy in Reproductive Control

This compound has shown significant efficacy in controlling estrus and prolonging anoestrus in female cats. A comparative study indicated that a subcutaneous (SC) dose of 100 mg/cat (equivalent to approximately 25-30 mg/kg) administered every five months resulted in an average duration of anoestrus of about eight months . This duration is notably longer than that achieved with other progestogens like megestrol acetate (MA), which typically provides 3-5 months of efficacy .

Table 1: Efficacy Comparison of this compound and Megestrol Acetate

| Progestogen | Dosage | Duration of Anoestrus | Side Effects |

|---|---|---|---|

| This compound | 100 mg SC every 5 months | ~8 months | Minimal, no mammary or uterine effects |

| Megestrol Acetate | 25 mg SC | 3-5 months | Pyometra in some cases |

Safety Profile

The safety profile of this compound is considered favorable compared to other progestogens. In studies, administration of this compound did not result in significant adverse effects on glucose metabolism or adrenal function, which are common concerns with MA treatment. For instance, cats treated with MA exhibited fasting hyperglycemia and suppression of cortisol levels, while those treated with this compound maintained stable blood glucose levels .

Case Studies

- Longitudinal Study on Queens : A longitudinal study involving 24 queens treated with this compound for up to 10 years reported no major clinical abnormalities apart from mild weight gain. Notably, the incidence of mammary nodules was significantly lower compared to those treated with MA .

- Single Cat Case Reports : In a case report involving a Maine Coon queen treated with this compound, benign mammary hyperplasia developed after two months; however, this was considered rare and not indicative of widespread risk associated with this compound use .

Comparative Studies

A comparative study highlighted that while both this compound and MA effectively suppress estrus, this compound has a lower affinity for progesterone receptors in the uterus and does not significantly affect glucose metabolism. This suggests that this compound may be a safer alternative for long-term reproductive control in cats .

Propriétés

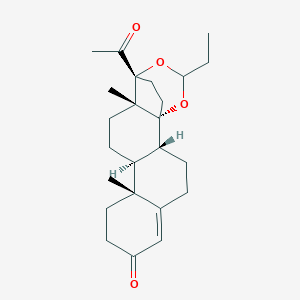

IUPAC Name |

(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016687 | |

| Record name | Proligestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23873-85-0 | |

| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proligestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proligestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proligestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLIGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.